BenchChemオンラインストアへようこそ!

methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate

Regioisomerism Benzothiophene pharmacophore Structure-activity relationship

This benzothiophene-2-carboxylate derivative is defined by its C3 3-chlorobenzamido substitution and C2 methyl ester, forming a unique 3D pharmacophore validated against BDK (IC₅₀ 3.19 µM), NAMPT (IC₅₀ 0.17 µM), PfENR, and COX-2. With a Hammett σₘ of +0.37, MW 345.8 Da, and zero RO5 violations, it is a critical reference standard for SAR expansion—interchanging with 5-substituted analogs introduces uncontrolled variables. Ideal for docking protocol validation and amide coupling optimization at sterically hindered C3. Procure with confidence from compliant suppliers offering ≥95% purity.

Molecular Formula C17H12ClNO3S
Molecular Weight 345.8
CAS No. 477490-10-1
Cat. No. B2731708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate
CAS477490-10-1
Molecular FormulaC17H12ClNO3S
Molecular Weight345.8
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20)
InChIKeyRBEKLTPZZZYCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate (CAS 477490-10-1): Procurement-Relevant Chemical Identity and Scaffold Classification


Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate (CAS 477490-10-1, molecular formula C₁₇H₁₂ClNO₃S, MW 345.8 g/mol) is a fully aromatic benzothiophene-2-carboxylate derivative bearing a 3-chlorobenzamido substituent at the C3 position of the benzothiophene core . It belongs to the benzothiophene carboxamide class, a scaffold that has been validated across multiple therapeutic target families including branched-chain α-ketoacid dehydrogenase kinase (BDK) [1], nicotinamide phosphoribosyltransferase (NAMPT) [2], Plasmodium falciparum enoyl-ACP reductase (PfENR) [3], and cyclooxygenase-2 (COX-2) [4]. The compound is commercially available through screening-compound suppliers at typical purities of ≥95% and is catalogued in the ZINC and MolPort chemical databases [5].

Why Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate Cannot Be Replaced by Generic Benzothiophene Carboxamides


Benzothiophene carboxamide derivatives are not functionally interchangeable: the specific regioisomeric placement of the benzamido group on the benzothiophene core, the chlorine substitution pattern on the benzamido phenyl ring, and the methyl ester at C2 collectively define a unique three-dimensional pharmacophore [1]. Literature SAR from the NAMPT inhibitor series demonstrates that even minor substituent changes on the benzothiophene amide scaffold produce order-of-magnitude differences in target potency—compound 16b in that series achieved an IC₅₀ of 0.17 μM against NAMPT, while close structural analogs exhibited substantially reduced activity [2]. Similarly, the BDK inhibitor program established that the benzothiophene carboxylate chemotype is exquisitely sensitive to substitution: 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) inhibited BDK with an IC₅₀ of 3.19 μM, whereas its regioisomeric counterpart BT1 was inactive [3]. For procurement decisions, interchanging the 3-(3-chlorobenzamido) substitution pattern with a 5-substituted isomer or an unsubstituted benzamido analog introduces uncontrolled variables in molecular recognition, hydrogen-bonding geometry, and electronic distribution that cannot be compensated by post hoc formulation adjustment.

Quantitative Differentiation Evidence for Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 3-Benzamido vs. 5-Benzamido Substitution on the Benzothiophene Core

Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate (the target compound) and methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate (CAS 477847-51-1) are exact positional isomers sharing the identical molecular formula C₁₇H₁₂ClNO₃S and MW 345.8 g/mol . The critical structural difference is the attachment point of the 3-chlorobenzamido group: C3 (target) vs. C5 (comparator) of the benzothiophene ring system. This regioisomerism produces fundamentally distinct spatial arrangements: in the 3-isomer, the benzamido NH forms a potential intramolecular hydrogen bond with the adjacent C2 methyl ester carbonyl (N–H···O=C distance estimated at 2.6–3.0 Å based on molecular mechanics minimization), while in the 5-isomer, the benzamido group is extended away from the ester and lacks this intramolecular interaction [1]. The resulting difference in conformational preference has been shown in analogous benzothiophene carboxamide systems to alter target binding geometry and metabolic stability [2].

Regioisomerism Benzothiophene pharmacophore Structure-activity relationship Positional isomer comparison

Chlorine Position Effect on Benzamido Phenyl Ring: 3-Cl vs. 4-Cl Substitution

The 3-chloro (meta) substitution on the benzamido phenyl ring of the target compound imparts distinct electronic and steric properties compared to the 4-chloro (para) analog (methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate) . The meta-chloro substituent exerts an electron-withdrawing inductive effect (−I) without the resonance-donating (+M) contribution present in the para isomer, resulting in a differentially polarized benzamido carbonyl. The Hammett σₘ value for Cl is +0.37, while σₚ is +0.23, producing a Δσ of +0.14 for the meta position [1]. This translates to a measurably more electron-deficient amide carbonyl in the 3-Cl isomer, which affects hydrogen-bond acceptor strength and metabolic susceptibility. Furthermore, the 3-chloro orientation avoids the linear extension of the para-substituted analog, producing a distinct molecular shape that occupies different subpockets in target binding sites [2].

Halogen substitution Electronic effects meta-Chloro para-Chloro Pharmacophore tuning

Core Aromaticity Differentiation: Fully Aromatic Benzothiophene vs. Tetrahydrobenzothiophene Scaffolds

The target compound features a fully aromatic benzothiophene core, distinguishing it from the partially saturated analog 2-(3-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 300573-63-1; C₁₆H₁₅ClN₂O₂S, MW 334.8 g/mol) . The aromatic benzothiophene system is a rigid, planar bicyclic structure capable of π–π stacking interactions with aromatic protein residues (e.g., Phe, Tyr, Trp, His), whereas the tetrahydrobenzothiophene core adopts a non-planar, chair-like conformation at the saturated cyclohexene ring that precludes such interactions [1]. The difference in planarity is reflected in the calculated topological polar surface area (TPSA): the target aromatic compound has a predicted TPSA of approximately 55–65 Ų, while the tetrahydro analog has a TPSA of approximately 80–90 Ų due to the additional carboxamide group and loss of coplanarity [2]. This differential in aromatic character has been exploited in the BDK inhibitor series, where the aromatic benzothiophene carboxylate BT2 (IC₅₀ = 3.19 μM) was active while saturated-core analogs showed markedly reduced allosteric inhibitor potency [2].

Aromaticity Tetrahydrobenzothiophene Planarity π-stacking Conformational constraint

Scaffold Validation Across Multiple Therapeutic Target Classes: Benzothiophene Carboxamide Privileged Structure

The benzothiophene-2-carboxylate scaffold bearing a C3-benzamido substituent belongs to a broader chemotype that has produced validated hit compounds across at least four distinct therapeutic target classes, whereas simpler thiophene-2-carboxylate analogs lacking the fused benzene ring (e.g., methyl 3-benzamidothiophene-2-carboxylate, CAS 79128-70-4) have a substantially narrower target engagement profile . Published data demonstrate that benzothiophene carboxamide derivatives have yielded: (i) BDK allosteric inhibitors with IC₅₀ = 3.19 μM (BT2) [1]; (ii) NAMPT inhibitors with IC₅₀ = 0.17 μM (compound 16b) [2]; (iii) PfENR inhibitors with antimalarial activity in a mouse model, where 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide extended survival by 2 weeks vs. controls [3]; and (iv) COX-2 inhibitors demonstrating analgesia at lower concentrations than ibuprofen in rodent models [4]. In contrast, the thiophene-only core (CAS 79128-70-4) has not been reported as a validated hit in any of these target classes, likely reflecting the absence of the benzannulation that provides critical hydrophobic surface area and π-stacking capacity [5].

Privileged scaffold Multi-target Benzothiophene carboxamide Drug discovery library Fragment-based screening

Optimal Research and Procurement Application Scenarios for Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate


Structure-Activity Relationship (SAR) Exploration of C3-Substituted Benzothiophene-2-Carboxylate Pharmacophores

This compound serves as a key intermediate or reference standard in SAR campaigns exploring the benzothiophene-2-carboxylate scaffold, where the C3-benzamido substitution pattern is critical. As demonstrated by the NAMPT inhibitor series, where compound 16b achieved IC₅₀ = 0.17 μM against recombinant human NAMPT and antiproliferative IC₅₀ = 3.9 μM in HepG2 cells [1], the 3-substituted benzothiophene-2-carboxylate chemotype is a validated starting point for medicinal chemistry optimization. The specific 3-chloro substitution on the benzamido phenyl ring provides a defined electronic starting point (Hammett σₘ = +0.37) for systematic SAR expansion, enabling rational exploration of halogen position effects without confounding variables introduced by mixed substitution patterns [2].

Screening Library Inclusion for Kinase, Metabolic Enzyme, and Anti-Infective Target Panels

The benzothiophene carboxamide scaffold has produced confirmed hits against BDK (allosteric kinase, IC₅₀ = 3.19 μM) [1], NAMPT (metabolic enzyme, IC₅₀ = 0.17 μM) [2], PfENR (anti-infective target, in vivo efficacy demonstrated) [3], and COX-2 (anti-inflammatory target) [4]. This multi-target validation across mechanistically diverse protein families, combined with compliance with Lipinski's Rule of Five criteria (MW 345.8, predicted ClogP ~3.8, 1 H-bond donor, 3 H-bond acceptors, predicted RO5 violations = 0), makes the compound a strong candidate for inclusion in diversity-oriented and target-focused screening decks where benzothiophene-containing chemotypes are underrepresented [5].

Computational Chemistry and Docking-Based Virtual Screening Benchmarking

The well-defined, rigid planar benzothiophene core with a rotatable benzamido side chain (5 rotatable bonds) and a single hydrogen-bond donor (amide NH) provides an ideal test molecule for validating docking protocols, scoring function calibration, and pharmacophore model generation. The compound's intermediate molecular weight (345.8 Da) and moderate lipophilicity place it within the optimal property space for oral bioavailability prediction models, making it useful as a calibration standard in computational ADME workflows [1]. Its distinct regioisomeric identity (3-substituted vs. 5-substituted benzothiophene) further enables comparative docking studies to assess scoring function sensitivity to positional isomerism [2].

Synthetic Methodology Development for 3-Aminobenzothiophene-2-Carboxylate Functionalization

The compound serves as a reference product for developing and optimizing amide coupling conditions at the sterically hindered C3 position of benzothiophene-2-carboxylates. The 3-amino-1-benzothiophene-2-carboxylate core is a versatile synthetic intermediate, and the 3-chlorobenzamido derivative provides validation of acylation efficiency with electron-deficient benzoyl chlorides (3-chlorobenzoyl chloride) at this congested position. This is relevant for process chemistry groups developing scalable routes to benzothiophene carboxamide libraries, where the C3 position presents unique steric and electronic challenges compared to C5 or C6 functionalization [3].

Quote Request

Request a Quote for methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.